An In-depth Technical Guide to 2'-Deoxyuridine-d2
An In-depth Technical Guide to 2'-Deoxyuridine-d2
This technical guide provides a comprehensive overview of 2'-Deoxyuridine-d2, a deuterated isotopologue of the naturally occurring nucleoside 2'-deoxyuridine (B118206). This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. It covers the fundamental properties of 2'-Deoxyuridine-d2, its primary applications, detailed experimental protocols, and its role in key metabolic pathways.
Core Properties of 2'-Deoxyuridine-d2
2'-Deoxyuridine-d2 is a synthetic form of 2'-deoxyuridine where two hydrogen atoms on the uracil (B121893) base have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
Chemical and Physical Data
The key chemical and physical properties of 2'-Deoxyuridine-d2 are summarized in the table below.
| Property | Value | Reference(s) |
| Formal Name | 2'-deoxy-uridine-5,6-d2 | [1] |
| Synonyms | Uracil deoxyribose-d2, 1-(2-Deoxy-β-D-ribofuranosyl)uracil-d2 | [1][2] |
| CAS Number | 40632-23-3 | [1][2] |
| Molecular Formula | C₉H₁₀D₂N₂O₅ | [1] |
| Molecular Weight | 230.22 g/mol | [1][2] |
| Isotopic Enrichment | ≥98 atom % D | [2] |
| Appearance | A solid | [1] |
| Storage Conditions | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Solubility
The solubility of 2'-Deoxyuridine-d2 in various solvents is presented below.
| Solvent | Solubility | Reference(s) |
| DMF | 16 mg/ml | [1] |
| DMSO | 10 mg/ml | [1] |
| Ethanol (B145695) | Slightly soluble | [1] |
| PBS (pH 7.2) | 5 mg/ml | [1] |
Applications in Research
The primary application of 2'-Deoxyuridine-d2 is as an internal standard for the accurate quantification of endogenous 2'-deoxyuridine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility stems from its chemical similarity to the analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.
2'-Deoxyuridine itself is a key intermediate in the biosynthesis of DNA, specifically as a precursor to thymidylate.[3] Therefore, studies involving DNA synthesis, repair pathways, and the efficacy of antiviral or anticancer drugs that target these pathways can benefit from the use of 2'-Deoxyuridine-d2 for precise measurements.
Experimental Protocols
This section provides detailed methodologies for the quantification of 2'-deoxyuridine in biological samples using LC-MS/MS with 2'-Deoxyuridine-d2 as an internal standard, as well as a general protocol for DNA extraction for incorporation studies.
Quantification of 2'-Deoxyuridine in Plasma by LC-MS/MS
This protocol is adapted from established methods for nucleoside analysis.
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add a known concentration of 2'-Deoxyuridine-d2 internal standard.
-
Perform a sample clean-up using a strong anion-exchange (SAX) solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Parameters
The following table summarizes the typical parameters for the LC-MS/MS analysis.
| Parameter | Value | Reference(s) |
| LC Column | Hypercarb (30 x 2.1 mm, 3 µm) or similar graphitized carbon column | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [4] |
| Gradient | Optimized for separation of nucleosides | |
| Flow Rate | 200-400 µL/min | |
| Injection Volume | 5-20 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4] |
| Precursor Ion (Q1) for 2'-Deoxyuridine | m/z 229.1 ([M+H]⁺) or m/z 227.1 ([M-H]⁻) | Inferred |
| Product Ion (Q3) for 2'-Deoxyuridine | m/z 117.1 (loss of deoxyribose) | Inferred |
| Precursor Ion (Q1) for 2'-Deoxyuridine-d2 | m/z 231.1 ([M+H]⁺) or m/z 229.1 ([M-H]⁻) | Inferred |
| Product Ion (Q3) for 2'-Deoxyuridine-d2 | m/z 119.1 (loss of deoxyribose) | Inferred |
| Collision Energy | To be optimized for the specific instrument |
Note: The exact MRM transitions should be optimized for the specific instrument and experimental conditions. The transitions provided are based on the common fragmentation pattern of deoxynucleosides, which involves the neutral loss of the deoxyribose moiety.
DNA Extraction from Cultured Cells for Incorporation Studies
This is a general protocol for isolating genomic DNA from cultured mammalian cells.
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., Proteinase K).
-
Incubate the lysate to ensure complete cell lysis and protein digestion.
-
Precipitate proteins using a high-salt solution and centrifuge to pellet the debris.
-
Transfer the supernatant containing the DNA to a new tube.
-
Precipitate the DNA by adding isopropanol (B130326) or ethanol.
-
Wash the DNA pellet with 70% ethanol to remove residual salts.
-
Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer).
-
To analyze nucleoside incorporation, the purified DNA must be enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. The resulting mixture can then be analyzed by LC-MS/MS.
Signaling and Metabolic Pathways
2'-Deoxyuridine is a central molecule in the thymidylate biosynthesis pathway, which is essential for the production of thymidine (B127349) triphosphate (dTTP), a necessary building block for DNA synthesis.
Thymidylate Biosynthesis Pathway
The following diagram illustrates the key steps in the de novo and salvage pathways of thymidylate synthesis.
